molecular formula C18H25ClN2OS B2731574 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034476-47-4

2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2731574
CAS No.: 2034476-47-4
M. Wt: 352.92
InChI Key: YZCRCAISTSNYQY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a acetamide linker bridging a 2-chlorophenyl group and a complex amine moiety featuring both piperidine and thiolane (tetrahydrothiophene) rings. The structure combines several pharmacologically relevant features: the chlorophenyl group is a common motif in bioactive molecules, the piperidine ring is a prevalent scaffold in numerous therapeutic agents , and the thiolane ring introduces a sulfur-containing heterocycle that can influence the compound's electronic properties and metabolic stability. Researchers can utilize this compound as a key intermediate or a novel chemical entity in the design and synthesis of new ligands. Its potential research applications include, but are not limited to, screening as a kinase inhibitor, investigating modulation of G-protein-coupled receptors (GPCRs), or exploring its activity against carbonic anhydrase isoforms . The presence of the acetamide functionality allows for potential hydrogen bonding, while the chlorophenyl and thiolane groups contribute to hydrophobic interactions, making this molecule a versatile candidate for probing biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2OS/c19-17-4-2-1-3-15(17)11-18(22)20-12-14-5-8-21(9-6-14)16-7-10-23-13-16/h1-4,14,16H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRCAISTSNYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the chlorophenyl intermediate: This can be achieved by chlorination of a phenyl precursor.

    Synthesis of the tetrahydrothiophenyl intermediate: This involves the reduction of a thiophene derivative.

    Formation of the piperidinyl intermediate: This can be synthesized from piperidine through various alkylation reactions.

    Coupling reactions: The intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

If found to have significant biological activity, it could be developed into a therapeutic agent for various diseases.

Industry

The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved could be related to metabolism, signal transduction, or cell division.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2-Chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
  • Molecular Formula : C₁₉H₂₅ClN₂OS
  • Molecular Weight : 364.93 g/mol
  • CAS Registry Number : 2035007-34-0

Structural Features: This compound features a 2-chlorophenyl group linked to an acetamide backbone, with a piperidin-4-ylmethyl substituent modified by a thiolan-3-yl moiety.

  • Alkylation: Reaction of 2-chloroacetamide derivatives with substituted piperidines under reflux conditions (e.g., ethanol with sodium acetate as a base) .
  • Recrystallization: Purification using ethanol-dioxane mixtures to achieve high yields (e.g., 85% for similar compounds) .

Comparison with Structural Analogs

Piperidine-Containing Chloroacetamides

Compound Name Molecular Formula Key Substituents Molecular Weight CAS Number Reference
2-(2-Chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide C₁₉H₂₅ClN₂OS Thiolan-3-yl, 2-chlorophenyl 364.93 2035007-34-0
N-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-2-chloroacetamide C₁₈H₂₈ClN₃O₂ 4-Methoxy-3,5-dimethylpyridin-2-yl 353.90 Not provided
N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide C₁₀H₁₀ClN₂OS Benzothiazole, ethyl linker 241.72 EN300-746890

Key Observations :

  • Thiolan vs.
  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound contrasts with 4-methoxy-3,5-dimethylpyridin-2-yl substituents in analogs, which could alter steric hindrance at receptor binding sites .

Chloroacetamides with Heterocyclic Modifications

Compound Name Heterocycle Biological Relevance Reference
Dimethenamid (Pesticide) 3-Thienyl Herbicidal activity via lipid biosynthesis inhibition
Alachlor Methoxymethyl Pre-emergent herbicide
Goxalapladib (Atherosclerosis drug) 1,8-Naphthyridine Inhibits lipoprotein-associated phospholipase A2

Comparison :

  • Target Compound vs.
  • Pharmacological Potential: Goxalapladib’s naphthyridine core demonstrates how heterocyclic modifications can redirect chloroacetamides toward therapeutic uses, suggesting unexplored avenues for the thiolan-piperidine analog .

Research Findings and Data

Insights :

  • The target compound’s synthesis likely aligns with high-yield protocols (e.g., ~85%) seen in analogous chloroacetamide preparations .
  • Trichloroethyl derivatives (e.g., 2e, 2f) exhibit moderate yields, highlighting the challenge of steric bulk in similar reactions .

Spectroscopic Characterization

  • IR/NMR Trends: C=O stretching (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) are consistent across chloroacetamides . The thiolan ring’s C-S-C vibrations (~650 cm⁻¹) distinguish the target compound from non-sulfur analogs .

Biological Activity

2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in pharmacological research due to its complex molecular structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide, with a molecular formula of C18H25ClN2OSC_{18}H_{25}ClN_2OS and a molecular weight of approximately 348.92 g/mol. Its structure features a chlorophenyl group, a thiolan ring, and a piperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H25ClN2OSC_{18}H_{25}ClN_2OS
Molecular Weight348.92 g/mol
IUPAC Name2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
CAS Number2034476-47-4

The biological activity of 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is hypothesized to involve multiple mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or modulator at specific receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like inflammation or pain.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide exhibit antimicrobial properties. For example, studies on piperidine derivatives have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Case Study: Enzyme Inhibition

A study evaluating the enzyme inhibitory effects of various piperidine derivatives found that several compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The IC50 values for these compounds ranged from 0.63 to 2.14 µM . While specific data for 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is not yet available, its structural similarity suggests potential for similar activity.

Pharmacological Applications

Given its structural characteristics, 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide may have applications in:

  • Pain Management : Its interaction with pain-related pathways could make it a candidate for analgesic development.
  • Neurological Disorders : By inhibiting AChE, it may offer therapeutic benefits in conditions like Alzheimer's disease.
  • Antibacterial Treatments : Its antimicrobial properties could be explored for developing new antibiotics.

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